

Independent Validation of ERAS-601: A Comparative Guide to SHP2 Inhibition in Oncology

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Compound of Interest

Compound Name: RS-601

Cat. No.: B12293157

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on ERAS-601, a novel SHP2 inhibitor, with other emerging alternatives in the same class. The information is compiled from publicly available preclinical data and clinical trial results to aid in the independent validation and assessment of ERAS-601's therapeutic potential.

Executive Summary

ERAS-601 is a potent and selective allosteric inhibitor of SHP2, a critical node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers.^[1] Preclinical and early clinical data suggest that ERAS-601 has potential as a monotherapy and in combination with other targeted agents. This guide summarizes the available quantitative data, outlines the experimental methodologies where public information is available, and visualizes the key signaling pathways and workflows to provide a framework for comparative analysis.

Data Presentation: ERAS-601 and Competitor Landscape

The following tables summarize the available quantitative data for ERAS-601 and other SHP2 inhibitors in clinical development, including TNO155, RMC-4630, and JAB-3312. It is important

to note that the data are from separate studies with different designs, patient populations, and endpoints, which makes direct head-to-head comparisons challenging.

Table 1: Preclinical Activity of SHP2 Inhibitors

Compound	Target	Biochemical IC50	Cellular Activity	In Vivo Models	Key Findings
ERAS-601	SHP2	4.6 nM[1]	Anti-proliferative activity in KRAS mutant, BRAF Class III, NF1 LOF, and EGFR-activated cell lines.[2]	Significant tumor growth inhibition in multiple CDX and PDX models (EGFR, KRAS, BRAF Class III, NF1 LOF mutations).[1]	Demonstrates synergistic activity with KRAS G12C and EGFR inhibitors.[3]
TNO155	SHP2	Not specified	Inhibition of proliferation in RTK-driven cancer models.	Antitumor effect in mouse xenograft models.	Limited efficacy as a single agent in advanced solid tumors. [4]
RMC-4630	SHP2	Not specified	Anti-tumor activity in tumors with diverse RAS pathway mutations.[5]	Inhibition of tumor growth in RAS-addicted cancer models.	Monotherapy showed a 71% disease control rate in KRAS G12C NSCLC patients in a Phase 1 trial. [6]
JAB-3312	SHP2	1.44 nM[7]	Potent inhibition of ERK phosphorylation (IC50: 0.68 to 4.84 nM).[7]	Enhances antitumor activity of KRAS G12C, MEK, EGFR, and PD-1 inhibitors in	Shows promising efficacy in combination with glecirasib in KRAS G12C-

xenograft	mutated
models. [7]	NSCLC. [8] [9]

Table 2: Clinical Trial Data for SHP2 Inhibitors

Compound	Trial Identifier	Phase	Patient Population	Key Efficacy Results	Key Safety Findings
ERAS-601	FLAGSH-1 (NCT04670679)	Phase 1/1b	Advanced solid tumors, including chordoma	Chordoma cohort (n=11, combination with cetuximab): 1 PR, 8 SD. 7 of 8 SD patients had some tumor shrinkage. [10]	Generally well-tolerated. Most common TEAEs (combination): dermatitis acneiform, paronychia, dry skin.[10]
TNO155	NCT03114319	Phase 1	Advanced solid tumors	Monotherapy (n=118): Best response was stable disease (SD) in 20% of patients.[11]	Favorable safety profile. Most common treatment-related AEs: increased blood creatine phosphokinase, peripheral edema, diarrhea.[11]

RMC-4630	Phase 1	Phase 1	RAS-addicted solid tumors	Monotherapy (n=80 evaluable): 1 CR, 1 PR, 1 unconfirmed PR. DCR in KRAS-mutant NSCLC was 61%. [5]	Manageable safety profile. Most frequent AEs: edema, diarrhea, fatigue, anemia, thrombocytopenia. [5]
JAB-3312	NCT05288205	Phase 1/2a	KRAS G12C-mutated solid tumors	Combination with glecirasib (NSCLC, first-line, n=80): ORR 72.5%, DCR 96.3%. [9]	Manageable safety profile. Most common TRAEs (≥ Grade 3): anemia, increased ALT/AST, hypertriglyceridemia. [9]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. This section provides an overview of the methodologies based on information from clinical trial registries and published abstracts.

ERAS-601: FLAGSH-1 Trial (NCT04670679)

- Study Design: A Phase 1/1b open-label, multicenter study of ERAS-601 as monotherapy and in combination with other cancer therapies.[\[12\]](#) The study includes a dose-escalation phase followed by a dose-expansion phase.[\[12\]](#)
- Monotherapy Arm: Sequential ascending doses of ERAS-601 administered to patients with advanced or metastatic solid tumors.[\[12\]](#)

- Combination Arm (with Cetuximab): Sequential ascending doses of ERAS-601 with cetuximab in patients with advanced metastatic solid tumors.[12] The recommended Phase 2 dose for the combination was determined to be 40 mg BID of ERAS-601 for three weeks on, one week off, with cetuximab administered every two weeks.
- Primary Objectives: To characterize the safety profile, determine the maximum tolerated dose (MTD) and recommended dose (RD), and characterize the pharmacokinetic (PK) profile.
- Secondary Objectives: To assess tolerability and preliminary anti-tumor activity.

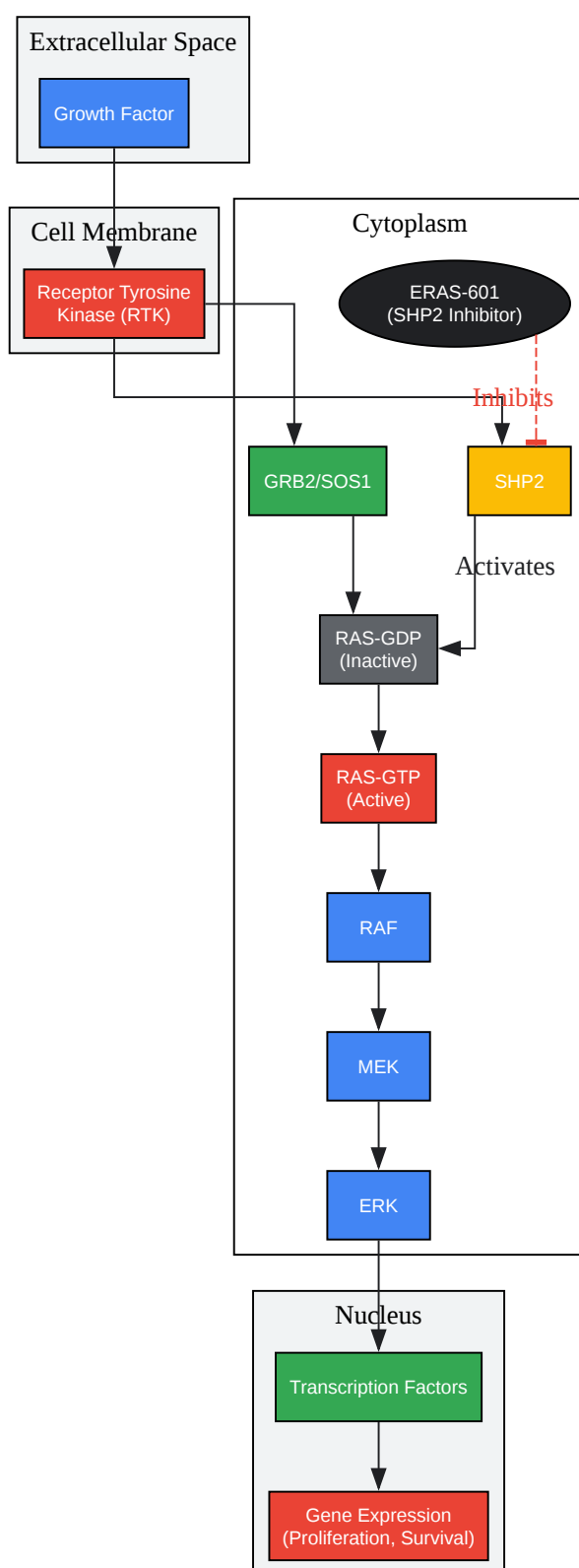
Competitor SHP2 Inhibitor Trials (General Overview)

- TNO155 (NCT03114319): A Phase 1, open-label, dose-escalation and expansion trial in adults with advanced solid tumors.[11]
- RMC-4630 (Phase 1): A Phase 1 dose-escalation study in patients with RAS-addicted solid tumors, evaluating different dosing schedules.[5]
- JAB-3312 (NCT05288205): A Phase 1/2a study evaluating JAB-3312 in combination with the KRAS G12C inhibitor glecirasib in patients with KRAS p.G12C mutated solid tumors.[9]

Mandatory Visualization

Signaling Pathway of SHP2 Inhibition

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of action of SHP2 inhibitors like ERAS-601.

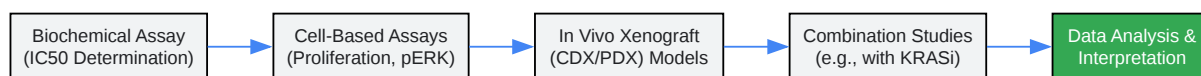


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Caption: SHP2 inhibition blocks RAS/MAPK signaling.

Experimental Workflow for Preclinical Evaluation of SHP2 Inhibitors

This diagram outlines a typical workflow for the preclinical assessment of SHP2 inhibitors.

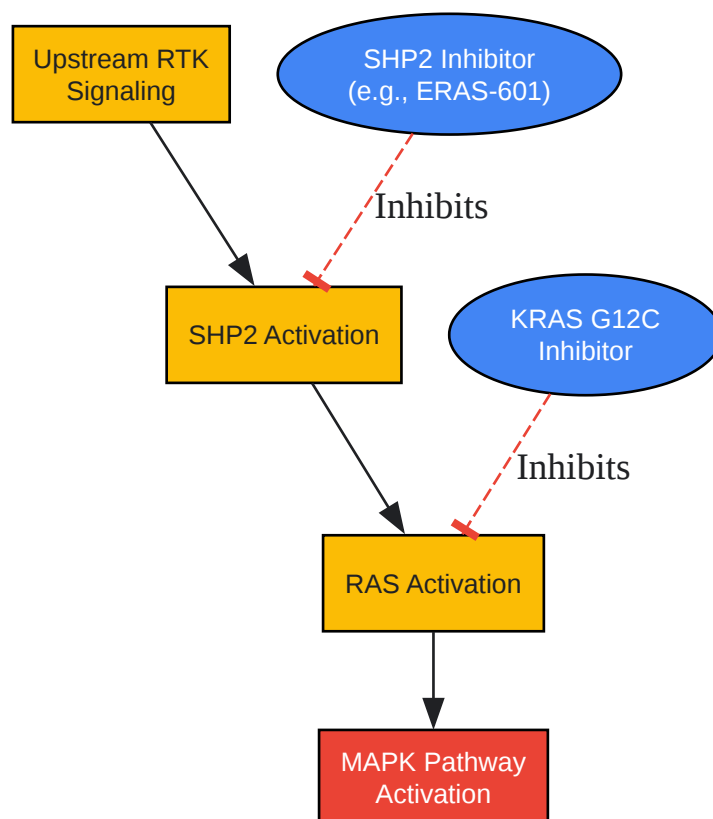


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Caption: Preclinical evaluation workflow for SHP2 inhibitors.

Logical Relationship of Combination Therapy

This diagram illustrates the rationale behind combining a SHP2 inhibitor with a KRAS G12C inhibitor.



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Caption: Dual blockade of the RAS/MAPK pathway.

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